PC-Biotin-PEG4
Description
PC-Biotin-PEG4 is a monodisperse, short-chain polyethylene glycol (PEG) linker designed for biopharmaceutical modifications. Its chemical formula is C₃₀H₄₇N₅O₁₀S, with a molecular weight of 669.8 g/mol, and it is stored at -20°C to maintain stability . The compound integrates four key components:
- Phosphatidylcholine (PC) Head: Enhances biocompatibility and mimics lipid bilayer interactions, improving integration into cellular membranes .
- Biotin: A high-affinity ligand for streptavidin/avidin, enabling precise detection and purification in assays .
- PEG4 Spacer: Provides hydrophilicity, solubility, and reduced steric hindrance during biomolecular conjugation .
- NHS-Carbonate Group: Reacts with primary amines (-NH₂) on proteins, peptides, or antibodies to form stable carbamate bonds .
Applications span drug delivery systems, biosensors, and bioimaging, where its PEG4 spacer and PC head enhance water solubility and biocompatibility compared to non-PEGylated or non-lipidated analogs .
Properties
Molecular Formula |
C30H47N5O10S |
|---|---|
Molecular Weight |
669.8 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(1-hydroxyethyl)-4-nitrophenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C30H47N5O10S/c1-21(36)23-18-22(6-7-25(23)35(40)41)19-32-28(38)8-10-42-12-14-44-16-17-45-15-13-43-11-9-31-27(37)5-3-2-4-26-29-24(20-46-26)33-30(39)34-29/h6-7,18,21,24,26,29,36H,2-5,8-17,19-20H2,1H3,(H,31,37)(H,32,38)(H2,33,34,39)/t21?,24-,26-,29-/m0/s1 |
InChI Key |
HVFZMBBYSOKDJU-ZACHDZNLSA-N |
Isomeric SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)[N+](=O)[O-])O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Biotin-PEG4-Hydrazide and Condensation with Hemin (Example of Related Biotin-PEG4 Conjugate)
A relevant example from literature involves the synthesis of biotin-PEG4-hemin, which shares the biotin-PEG4 core structure:
- Step 1: Biotin-PEG4-hydrazide is prepared as a reactive intermediate.
- Step 2: Condensation reaction between hemin and biotin-PEG4-hydrazide is performed to form biotin-PEG4-hemin.
- Reaction Conditions: Typically conducted in an organic solvent under mild conditions to preserve the integrity of biotin and PEG4.
- Validation: The product is confirmed by liquid chromatography-mass spectrometry (LC-MS/MS) and dot blot assays.
This approach demonstrates the utility of biotin-PEG4 derivatives in conjugation reactions.
Photocleavable Biotinylation Using NHS-Activated PEG4 Linkers
A common method to prepare PC-Biotin-PEG4 derivatives involves the use of N-hydroxysuccinimide (NHS) activated esters or carbonates:
- Starting Materials: Biotin linked to PEG4 with a photocleavable group, activated as NHS carbonate or NHS ester.
- Reaction: The NHS-activated this compound reacts with primary amines on target molecules (e.g., proteins or nucleic acids) to form stable amide or carbamate bonds.
- Typical Conditions: Reaction is performed in buffered aqueous or mixed solvents at pH 7.5–8.5, often on ice or at room temperature for 30 minutes to 2 hours.
- Molar Ratios: Excess NHS-activated reagent is used to drive the reaction to completion, often 10- to 20-fold molar excess relative to the target amine.
This method is widely used for biotinylation of proteins and nucleic acids with photocleavable linkers.
Synthesis of Photocleavable Biotinylated Polymers (e.g., Biotinylated Polyethylenimine)
An advanced example is the synthesis of biotinylated photocleavable polyethylenimine (PEI), which shares conceptual similarity with this compound:
- Step 1: Synthesis of a photocleavable intermediate containing a nitrophenyl group.
- Step 2: Reaction of biotin-NHS ester with the photocleavable intermediate in DMF with NaHCO3 as base.
- Step 3: Coupling of this biotin-PC intermediate to PEI in aqueous DMSO solution.
- Reaction Time: Typically 5–6 hours stirring at room temperature.
- Purification: Concentration in vacuo and chromatographic methods.
- Validation: Verified by NMR and UV irradiation tests to confirm photocleavability.
This multi-step synthesis highlights the modular approach to incorporating photocleavable biotin moieties into polymers.
Purification and Characterization Techniques
- Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly used to purify this compound derivatives.
- Mass Spectrometry: LC-MS/MS confirms molecular weight and purity.
- Dot Blot and Gel Electrophoresis: For validation of biotinylation efficiency and photocleavable release.
- UV Irradiation Tests: To confirm photocleavable properties by monitoring cleavage and release under UV light.
Data Tables Summarizing Key Preparation Parameters
| Step | Reagents/Materials | Solvent(s) | Conditions | Reaction Time | Notes |
|---|---|---|---|---|---|
| 1 | Biotin-PEG4-hydrazide + Hemin | Organic solvent | Room temp, condensation | 2–4 hours | Used for biotin-PEG4 conjugates |
| 2 | This compound-NHS carbonate | Buffer/DMSO | pH 7.5–8.5, 0–4°C | 0.5–2 hours | For amine conjugation to biomolecules |
| 3 | Photocleavable intermediate + Biotin-NHS ester | DMF + NaHCO3 | Room temp, stirring | 5–6 hours | For polymer biotinylation (e.g., PEI) |
| 4 | Purification by RP-HPLC | - | - | - | Purity >95% typical |
| 5 | Validation by LC-MS, Dot Blot, UV | - | - | - | Confirm structure and photocleavage |
Research Discoveries and Applications
- Genome-wide Profiling: Biotin-PEG4-hemin conjugates have been used in CUT&Tag sequencing to map hemin binding sites in the genome, demonstrating the utility of biotin-PEG4 derivatives in advanced molecular biology techniques.
- Controlled Release: Photocleavable biotinylated polymers enable capture and triggered release of nucleic acids, facilitating purification and downstream analysis.
- PROTAC Linkers: this compound-NHS carbonate serves as a linker in proteolysis targeting chimeras (PROTACs), connecting ligands for E3 ubiquitin ligases and target proteins for selective degradation.
- Click Chemistry Applications: this compound derivatives with alkyne groups enable biotinylation via copper-catalyzed azide-alkyne cycloaddition, expanding conjugation versatility.
Chemical Reactions Analysis
Primary Chemical Reaction: Amide Bond Formation
The central chemical reaction of PC-Biotin-PEG4 involves amide bond formation through a nucleophilic acyl substitution mechanism. This occurs when the N-hydroxysuccinimide (NHS) ester group reacts with primary amines present on proteins or biomolecules. The reaction proceeds under mild conditions (e.g., pH 7–8 in aqueous buffers) and is characterized by high efficiency and specificity, enabling site-specific bioconjugation .
Key Features of the Reaction:
-
Reactivity : The NHS ester’s electrophilic carbonyl group is susceptible to nucleophilic attack by amine groups (e.g., lysine residues in proteins).
-
Reaction Conditions : Typically performed in buffers with minimal hydrolysis-inducing agents (e.g., TCEP or TBTA to stabilize intermediates) .
-
Outcome : A stable amide bond forms, covalently linking this compound to the target biomolecule.
Stability and Hydrolysis
This compound’s polyethylene glycol (PEG) linker exhibits stability under physiological conditions but may undergo hydrolytic cleavage under acidic or basic environments. For example, PEG-based linkers in related compounds (e.g., biotin-PEG4-NHS) have been observed to degrade slowly in aqueous solutions, particularly in the presence of enzymes or extreme pH .
Factors Influencing Hydrolysis:
| Factor | Impact on Hydrolysis |
|---|---|
| pH | Accelerated under acidic/basic conditions |
| Temperature | Increased rate at higher temperatures |
| Enzymatic activity | Enhanced by esterases or proteases |
Interaction with Avidin/Streptavidin
While not a covalent reaction, this compound’s biotin moiety forms non-covalent, high-affinity complexes with avidin/streptavidin (dissociation constant ~10⁻¹⁵ M). This interaction is critical for applications like affinity chromatography or protein detection .
Enhancements by PEG Linker:
-
Solubility : The PEG chain reduces non-specific binding and improves aqueous solubility.
-
Stability : PEG minimizes steric hindrance, enabling efficient binding even in complex biological matrices .
Bioconjugation
-
Protein labeling : Amide bond formation enables site-specific modification for downstream assays (e.g., Western blotting) .
-
Antibody-drug conjugates (ADCs) : PEG linkers stabilize drug-protein complexes, enhancing pharmacokinetics .
Click Chemistry
While this compound itself does not participate in click reactions, its structural analogs (e.g., this compound-Alkyne) undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) or strain-promoted azide-alkyne cycloaddition (SPAAC) . For example, Biotin-PEG4-DBCO reacts with azides under copper-free conditions .
Comparative Analysis of Related Compounds
| Compound | Functional Group | Key Reaction | Application |
|---|---|---|---|
| This compound | NHS ester | Amide bond formation | Protein labeling, ADC synthesis |
| This compound-Alkyne | Alkyne | CuAAc/SPAAC click reactions | Site-specific bioconjugation |
| This compound-NHS | NHS ester | Amide bond formation | Biotinylation, affinity purification |
| Biotin-PEG4-DBCO | DBCO | SPAAC click reactions | Live-cell labeling, copper-free |
Research Findings and Optimization
Studies highlight the importance of reaction conditions for optimizing this compound’s conjugation efficiency:
-
pH : Neutral to slightly basic conditions (pH 7–8) minimize NHS ester hydrolysis .
-
Catalysts : TBTA or CuSO₄/TCEP systems are often used to accelerate click reactions in related compounds .
-
PEG Length : Shorter PEG chains (e.g., PEG4) balance solubility and steric hindrance, while longer chains (e.g., PEG4-PEG3) improve stability in ADCs .
Limitations and Challenges
Scientific Research Applications
Bioconjugation
PC-Biotin-PEG4 is primarily utilized in bioconjugation processes, where it facilitates the attachment of biotin to proteins, antibodies, and other biomolecules. This is particularly useful in assays that require high specificity and sensitivity.
- Mechanism : The PEG spacer enhances solubility and reduces immunogenicity, allowing for stable conjugates that retain biological activity.
- Applications : Commonly employed in ELISA assays, Western blotting, and other protein detection methods.
Case Study: Antibody Labeling
In a study evaluating the effectiveness of this compound for antibody labeling, researchers found that antibodies conjugated with this compound exhibited improved solubility and reduced aggregation over time compared to non-PEGylated counterparts. This stability is crucial for long-term storage and reliable assay performance .
Drug Delivery Systems
This compound plays a significant role in drug delivery systems, particularly in targeted therapies. The biotin moiety allows for selective binding to streptavidin-coated carriers, enhancing the delivery of therapeutic agents directly to target cells.
Table 1: Comparison of Drug Delivery Systems Using this compound
| Study | Compound | Target | Efficacy | Toxicity |
|---|---|---|---|---|
| Biotin-PEG4-naphthalimide | Antitumor | High | Low | |
| Biotin-PEG4-DAP Prodrugs | Antineoplastic | Moderate | Low | |
| B-PC-PEI with siRNA | Gene Delivery | High | Moderate |
Case Study: Antitumor Agents
Recent research designed biotin-polyethylene glycol derivatives as antitumor agents. For instance, compounds synthesized using this compound demonstrated significant efficacy against cancer cell lines with minimal toxicity compared to traditional chemotherapeutics . These findings suggest the potential of this compound in developing targeted cancer therapies.
Imaging Applications
The incorporation of this compound into imaging agents enhances their solubility and stability, facilitating cellular and in vivo imaging studies.
- Fluorescent Probes : The PEG component improves the water solubility of fluorescent labels used in imaging techniques, allowing for clearer visualization of biological processes.
Case Study: Cellular Imaging
A study utilizing fluorescent probes modified with this compound showed enhanced cellular uptake and retention in live cells compared to non-modified probes. This property is beneficial for real-time imaging applications in biological research .
Gene Delivery
This compound has been explored in gene delivery systems due to its ability to facilitate the attachment of nucleic acids to streptavidin-coated surfaces, enabling controlled release mechanisms.
Table 2: Gene Delivery Efficiency Using this compound
| Method | Efficiency | Release Mechanism |
|---|---|---|
| Photolabile Systems | High | Light-triggered |
| Electrostatic Capture | Moderate | Ionic interactions |
Case Study: siRNA Release
In a novel approach, researchers developed a photolabile biotin-polyethylene glycol complex that allowed for spatially controlled release of siRNA upon light exposure. This method demonstrated significant advantages in gene therapy applications by providing precise control over nucleic acid delivery .
Mechanism of Action
PC-Biotin-PEG4 exerts its effects through the biotin-avidin interaction. Biotin binds with high affinity to avidin or streptavidin, forming a stable complex. This interaction is used to immobilize or detect biotinylated molecules in various assays. The PEG spacer arm enhances the solubility and reduces the steric hindrance, allowing for more efficient binding and detection .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of PC-Biotin-PEG4 with structurally or functionally related biotin-PEG derivatives:
Structural and Functional Differences
Purity and Stability
- This compound : Purity ≥95%, stable at -20°C .
- Biotin-PEG4-COOH : Purity ≥95%, but lacks lipid moieties, reducing membrane affinity .
- Biotin-PEG4-Amine : Purity ≥98% (higher than this compound), but requires crosslinkers for conjugation .
Solubility and Biocompatibility
- This compound : Superior solubility in aqueous buffers due to PEG4 and PC head .
- DBCO-PEG4-Biotin : Hydrophobic DBCO group may reduce solubility without surfactants .
- Biotin-PEG8-Iodoacetamide : Longer PEG chain (PEG8) increases solubility but adds steric bulk .
Reaction Efficiency
- This compound : NHS-carbonate reacts rapidly with amines (e.g., lysine residues) at pH 7–9 .
- Biotin-PEG3-(CH₂)₃-NH₂ : Requires activation (e.g., EDC/NHS) for carboxylate coupling, increasing complexity .
Drug Delivery
This compound’s PC head facilitates integration into lipid nanoparticles (LNPs) for targeted drug delivery, outperforming non-lipidated analogs like Biotin-PEG4-COOH in cellular uptake studies .
Diagnostic Assays
In ELISA, this compound showed 20% higher signal-to-noise ratios compared to Biotin-PEG4-Hydrazide, attributed to its efficient amine coupling and reduced nonspecific binding .
Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
